molecular formula C19H19N3O4S B2394532 6-methyl-4-((1-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one CAS No. 1798512-89-6

6-methyl-4-((1-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one

Katalognummer: B2394532
CAS-Nummer: 1798512-89-6
Molekulargewicht: 385.44
InChI-Schlüssel: GUMZYWFZZQNVOL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-methyl-4-((1-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one is a complex heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its molecular architecture incorporates three privileged scaffolds: a thiazole ring, a pyrrolidine moiety, and a 6-methyl-2H-pyran-2-one unit. The thiazole ring is a versatile heterocycle renowned for its prevalence in bioactive molecules and approved drugs, contributing to various pharmacological activities through donor-acceptor interactions and intramolecular nucleophilic substitution . The 4-hydroxy-6-methyl-2H-pyran-2-one component is a known synthon in multicomponent reactions for constructing medicinally relevant chromene scaffolds, which are promising structures for diverse biomedical applications . This combination of features makes this compound a valuable intermediate for researchers developing novel therapeutic agents. It is particularly suited for exploring structure-activity relationships (SAR) in programs targeting enzyme inhibition or receptor modulation. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

6-methyl-4-[1-(4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carbonyl)pyrrolidin-3-yl]oxypyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c1-12-9-15(10-16(23)25-12)26-14-5-8-22(11-14)18(24)17-13(2)20-19(27-17)21-6-3-4-7-21/h3-4,6-7,9-10,14H,5,8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUMZYWFZZQNVOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)C3=C(N=C(S3)N4C=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 6-methyl-4-((1-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula for the compound is C18H21N3O4SC_{18}H_{21}N_{3}O_{4}S, with a molecular weight of approximately 373.44 g/mol. The structural complexity includes a pyranone and thiazole moiety, which are known for their diverse biological activities.

Research indicates that compounds containing pyrrole and thiazole structures often exhibit significant pharmacological activities, including anti-inflammatory, antibacterial, and anticancer properties. The proposed mechanisms through which this compound exerts its effects include:

  • Inhibition of COX Enzymes : Compounds similar to this one have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-II, which plays a crucial role in inflammation and pain pathways.
  • Antioxidant Activity : The presence of multiple heteroatoms in the structure may contribute to antioxidant properties, reducing oxidative stress in cells.

Biological Assays and Efficacy

Several studies have evaluated the biological activity of related compounds, providing insights into the potential efficacy of this compound.

Antibacterial Activity

In vitro studies have demonstrated that derivatives with similar structures exhibit significant antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli. For instance:

CompoundMIC (µg/mL)Target Bacteria
Pyrrole Derivative A3.12Staphylococcus aureus
Pyrrole Derivative B12.5Escherichia coli

These findings suggest that the compound may possess comparable antibacterial properties.

Anti-inflammatory Activity

The anti-inflammatory potential has been evaluated through various assays measuring COX-II inhibition. For example:

CompoundIC50 (µM)Reference
Compound X0.52
Compound Y0.78

These results indicate that compounds with similar scaffolds can exhibit potent COX-II inhibitory activity, suggesting that our compound may also demonstrate significant anti-inflammatory effects.

Case Studies

  • Study on Pyrrole Derivatives : A study published in MDPI explored the antibacterial activity of pyrrole derivatives, highlighting their MIC values against common pathogens. The findings indicated that certain derivatives showed enhanced activity compared to standard antibiotics like ciprofloxacin .
  • COX-II Inhibition Studies : Research conducted on pyrazole linked compounds demonstrated strong COX-II inhibitory activity with low IC50 values, indicating potential as anti-inflammatory agents .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis
Compound Name/ID Key Structural Features Functional Groups Present Molecular Weight (g/mol)
Target Compound Pyran-2-one, thiazole, pyrrolidine, ether linkage, methyl groups Lactone, carbonyl, ether, pyrrole ~428 (estimated)
7b () Bis-pyrazole, thieno[2,3-b]thiophene, carbonyl Amine, carbonyl, aromatic C-H 538.64
10 () Pyrazolo[1,5-a]pyrimidine, thieno[2,3-b]thiophene, cyanide Nitrile, pyrimidine, methyl 604.71
4i/4j () Coumarin, pyrimidinone, tetrazole, pyrazole Lactone, nitrile, tetrazole ~600 (estimated)
6d () Pyrazole, tetrazole-thioether, propanoyl Thioether, nitrile, carbonyl 355.1

Key Observations :

  • The target compound’s pyran-2-one shares electronic similarities with coumarin derivatives (), which are known for UV absorption and anticoagulant activity. However, the absence of a fused benzene ring in the target may reduce planarity and π-stacking capacity .
  • The thiazole-pyrrolidine unit distinguishes it from 7b (), which uses a thienothiophene core.
  • Unlike 6d (), which incorporates a tetrazole-thioether for hydrogen bonding, the target relies on a pyrrolidine-ether linkage, which may reduce polarity and improve blood-brain barrier penetration .

Key Observations :

  • The target compound’s synthesis likely requires multi-step coupling , akin to 10 (), but with a pyrrolidin-3-yloxy intermediate.
  • Lower yields in 6d (66.64%) vs. 7b (70–75%) highlight challenges in introducing sulfur-containing groups compared to nitrogenous heterocycles .
Spectroscopic and Analytical Data
Compound IR (C=O stretch, cm⁻¹) ^1H-NMR Key Signals (δ, ppm) MS Fragmentation Pattern
Target Compound ~1720 (pyran-2-one) δ 2.2–2.4 (methyl), δ 4.9–5.2 (pyrrolidine-OCH) Likely M+ at ~428
7b () 1720 (C=O) δ 2.22 (CH3), δ 7.3–7.52 (ArH) M+ at 538, fragments at 284
10 () N/A δ 2.22 (CH3), δ 8.9 (pyrimidine) M+ at 604, fragments at 253
6d () N/A δ 1.54 (CHCH3), δ 7.42–7.84 (ArH) M+H+ at 355.1

Key Observations :

  • The target’s C=O stretches (pyran-2-one and thiazole carbonyl) would overlap spectrally with 7b ’s carbonyls (~1720 cm⁻¹) .
  • Methyl groups in the target (δ 2.2–2.4) align with 7b and 10 , suggesting similar electronic environments .
  • MS fragmentation of the target may resemble 7b , with cleavages at the ether or pyrrolidine-thiazole bond.
Physicochemical and Pharmacokinetic Predictions
Property Target Compound 7b () 6d ()
LogP (estimated) ~2.5–3.0 ~3.5 ~1.8
Solubility (mg/mL) Low (due to methyl) Very low Moderate
Metabolic Stability High (thiazole) Moderate Low (tetrazole)

Key Observations :

  • The target’s higher LogP vs. 6d reflects its methyl and pyrrolidine groups, favoring lipid membrane permeability.
  • Metabolic stability is likely superior to 6d , as thiazoles resist oxidative degradation better than tetrazoles .

Q & A

Q. Table 1: Substituent Effects on Bioactivity (Hypothetical Data)

Substituent (R)IC₅₀ (µM) Enzyme XIC₅₀ (µM) Cell Assay
-CH₃12.3 ± 1.225.4 ± 3.1
-NO₂8.9 ± 0.915.7 ± 2.4
-OCH₃18.6 ± 2.132.8 ± 4.5

Basic: What stability challenges arise during storage, and how are they mitigated?

Answer:

  • Hydrolytic degradation : The pyran-2-one lactone is prone to ring-opening in aqueous media. Store lyophilized at -20°C under argon .
  • Photooxidation : Thiazole-pyrrole systems degrade under UV light. Use amber vials and conduct stability studies under ICH Q1A guidelines .
  • pH-dependent stability : Monitor via HPLC in buffers (pH 3–9) over 72 hours; optimal stability at pH 6–7 .

Advanced: What strategies are used to elucidate the reaction mechanism of its nucleophilic additions?

Answer:

  • Kinetic isotope effects : Compare kₑₓₜ using deuterated nucleophiles (e.g., NaBD₄ vs. NaBH₄) to identify rate-determining steps .
  • Trapping intermediates : Use ESI-MS to detect acyloxyborane intermediates in reductions .
  • DFT calculations : Map transition states for nucleophilic attack on the pyran-2-one carbonyl .

Basic: How is the compound’s solubility profile optimized for in vitro studies?

Answer:

  • Co-solvent systems : Use 10% β-cyclodextrin in PBS or 5% DMSO/PEG-400 for aqueous solubility .
  • pH adjustment : Ionize carboxylate groups (if present) at pH 7.4 to enhance solubility .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm) for sustained release .

Advanced: How can structural analogs be designed to improve metabolic stability?

Answer:

  • Block metabolic soft spots : Replace labile methyl groups with CF₃ or cyclopropyl moieties .
  • Isotope labeling : Synthesize deuterated analogs at positions prone to oxidative metabolism (e.g., pyrrolidine C-H) .
  • Prodrug strategies : Mask the lactone as an ester (e.g., pivaloyloxymethyl) for improved hepatic stability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.